tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate
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Overview
Description
tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate is an organic compound with the molecular formula C18H23NO3 It is a derivative of pentanoic acid and isoquinoline, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate typically involves the esterification of 2-(isoquinolin-7-yloxy)pentanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of isoquinolin-7-yloxy-pentanoic acid.
Reduction: Formation of isoquinolin-7-yloxy-pentanol.
Substitution: Formation of various substituted isoquinolin-7-yloxy-pentanoates.
Scientific Research Applications
tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 2-(isoquinolin-7-yloxy)pentanoate
Uniqueness
tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate is unique due to its combination of a tert-butyl ester group and an isoquinoline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
405271-98-9 |
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Molecular Formula |
C18H23NO3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl 2-isoquinolin-7-yloxypentanoate |
InChI |
InChI=1S/C18H23NO3/c1-5-6-16(17(20)22-18(2,3)4)21-15-8-7-13-9-10-19-12-14(13)11-15/h7-12,16H,5-6H2,1-4H3 |
InChI Key |
ZPXVHDXMWIWPPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC(C)(C)C)OC1=CC2=C(C=C1)C=CN=C2 |
Origin of Product |
United States |
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